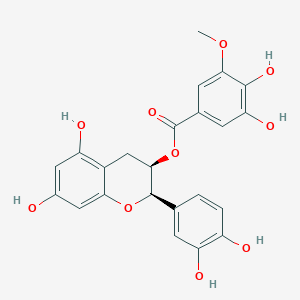

Epicatechin 3-O-(3-O-methylgallate)

Description

Contextualization of Flavan-3-ol (B1228485) Derivatives in Natural Product Chemistry

Flavan-3-ols, a prominent subclass of flavonoids, are polyphenolic compounds widely distributed throughout the plant kingdom. researchgate.netmdpi.com Their fundamental structure consists of a C6-C3-C6 carbon skeleton, featuring a heterocyclic C ring with a hydroxyl group at position 3 and lacking a double bond between carbons 2 and 3. hmdb.ca This structural characteristic distinguishes them from other flavonoid groups. Flavan-3-ols are abundant in a variety of foods and beverages, including fruits, cocoa, red wine, and most notably, tea (Camellia sinensis). researchgate.netmdpi.com In the realm of natural product chemistry, these compounds are of significant interest due to their extensive range of biological activities, which include antioxidant, anti-inflammatory, and cardioprotective effects. researchgate.netresearchgate.net The diversity within the flavan-3-ol family is vast, arising from variations in hydroxylation patterns, stereochemistry, and the formation of esters, particularly with gallic acid, leading to compounds like (-)-epicatechin (B1671481) gallate (ECG) and (-)-epigallocatechin (B1671488) gallate (EGCG). asianpubs.orgtandfonline.com

Significance of Epicatechin 3-O-(3-O-methylgallate) within Catechin (B1668976) Research

Within the complex matrix of catechins found in tea, Epicatechin 3-O-(3-O-methylgallate) emerges as a noteworthy, albeit minor, constituent. It is a derivative of the common flavan-3-ol, (-)-epicatechin, distinguished by the esterification of its 3-hydroxyl group with a 3-O-methylgallate moiety. nih.gov The significance of this compound lies in its O-methylation. This specific structural modification, where a methyl group is attached to the gallate ring, has been shown to potentially enhance the metabolic stability and bioavailability of catechins compared to their more abundant, non-methylated counterparts. pan.olsztyn.pl Research into O-methylated catechins, such as those found in certain oolong teas, suggests that this modification can lead to more potent biological activities. pan.olsztyn.plnih.gov Therefore, Epicatechin 3-O-(3-O-methylgallate) represents an important subject of study for understanding how structural modifications impact the pharmacological profile of flavan-3-ols.

Current Research Landscape and Gaps in Understanding Epicatechin 3-O-(3-O-methylgallate)

The current research landscape for catechins is largely dominated by studies on the most abundant forms, particularly EGCG. While O-methylated catechins are gaining attention for their enhanced bioactivities, research specifically focused on Epicatechin 3-O-(3-O-methylgallate) is still limited. pan.olsztyn.pl A primary challenge is its low natural abundance, which makes isolation of sufficient quantities for comprehensive testing difficult and costly. pan.olsztyn.pl Consequently, there is a significant gap in the literature regarding its specific biological activities and mechanisms of action. While some studies have explored its anti-inflammatory and anti-adipogenic properties, a full spectrum of its pharmacological potential remains to be elucidated. Furthermore, detailed quantitative data on its antioxidant capacity and a complete public record of its spectroscopic characterization are not widely available, highlighting a clear gap in the fundamental understanding of this compound.

Scope and Objectives of Academic Research on Epicatechin 3-O-(3-O-methylgallate)

The academic research objectives concerning Epicatechin 3-O-(3-O-methylgallate) are driven by the need to address the existing knowledge gaps. Key objectives include:

Development of Efficient Synthesis Methods: To overcome the limitations of low natural abundance, the development of concise and efficient chemical or enzymatic synthesis routes is a primary goal. This would provide researchers with pure standards for detailed biological evaluation.

Comprehensive Biological Screening: A crucial objective is to conduct thorough in vitro and in vivo studies to fully characterize its biological activities. This includes quantifying its antioxidant and anti-inflammatory effects and comparing them directly with its non-methylated parent compound, (-)-epicatechin gallate.

Elucidation of Structure-Activity Relationships: Research aims to understand how the 3-O-methylgallate moiety influences its interaction with biological targets. This involves detailed structure-activity relationship (SAR) studies to pinpoint the structural features responsible for its observed effects.

Pharmacokinetic Profiling: A comprehensive investigation of its absorption, distribution, metabolism, and excretion (ADME) profile is necessary to understand its bioavailability and metabolic fate in vivo, which is critical for assessing its potential as a health-promoting agent.

Spectroscopic and Physicochemical Characterization: A fundamental objective is to fully document its physicochemical properties, including its complete NMR and mass spectrometry data, to establish a definitive reference for future studies.

Chemical and Physical Properties

Epicatechin 3-O-(3-O-methylgallate) is a gallate ester and a member of the flavan (B184786) class of polyphenols. Its chemical structure is derived from the formal condensation of the carboxylic acid group of 3-O-methylgallic acid with the (3R)-hydroxy group of (-)-epicatechin. nih.gov

| Property | Value | Source |

| Molecular Formula | C23H20O10 | nih.gov |

| Molecular Weight | 456.4 g/mol | nih.gov |

| IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | nih.gov |

| CAS Number | 83104-86-3 | nih.gov |

Detailed Research Findings

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of synthetically produced Epicatechin 3-O-(3-O-methylgallate). In a study utilizing a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears, this compound exhibited significant anti-inflammatory effects.

| Assay | Compound | Dosage | Result | Source |

| TPA-induced mouse ear inflammation | (-)-Epicatechin 3-O-(3-O-methylgallate) | 200 µg | 50% suppression of inflammation | researchgate.net |

| TPA-induced mouse ear inflammation | (+)-Catechin 3-O-(3-O-methylgallate) | 200 µg | 43% suppression of inflammation | researchgate.net |

The study highlighted that the activity of these methylated catechins was stronger than that of commonly used anti-inflammatory agents like indomethacin (B1671933) and glycyrrhetinic acid under the same experimental conditions. researchgate.net

Antioxidant Activity

| Assay | Compound | IC50 Value | Source |

| DPPH Radical Scavenging | (-)-Epigallocatechin-3-(3″-O-methyl) gallate | 36.54 µM | nih.gov |

| ABTS Radical Scavenging | (-)-Epigallocatechin-3-(3″-O-methyl) gallate | 2.59 µM | nih.gov |

It is generally observed that O-methylation of the catechol B-ring in flavonoids can lead to a decrease in antioxidant activity compared to the parent compounds. nih.gov However, the methylated metabolites often retain significant radical scavenging activity, suggesting they could still act as effective antioxidants under physiological conditions. nih.gov Further research is required to specifically quantify the antioxidant potential of Epicatechin 3-O-(3-O-methylgallate).

Anti-adipogenic Effects

Studies on methylated catechins from oolong tea have revealed their potential to inhibit the formation of fat cells (adipogenesis). Research on 3T3-L1 preadipocytes showed that methylated catechins, including a compound identified as ECG3″Me (likely Epicatechin 3-O-(3-O-methylgallate)), effectively inhibited both the proliferation and differentiation of these precursor fat cells. nih.gov Notably, the study found that the methylated form, ECG3″Me, exhibited a relatively higher anti-obesity effect and lower cytotoxic activity compared to its non-methylated counterpart, ECG. nih.gov This suggests that the presence of the methoxy (B1213986) group on the gallate moiety may play a crucial role in its anti-adipogenic activity.

Spectroscopic Data

A complete and officially published set of spectroscopic data for Epicatechin 3-O-(3-O-methylgallate) is not widely available. However, based on its structure and data from related compounds, the following characteristics can be anticipated.

Expected Spectroscopic Characteristics:

¹H-NMR: The spectrum would show characteristic signals for the epicatechin backbone, including signals for the aromatic protons on the A and B rings, and the protons on the heterocyclic C ring. Additionally, signals corresponding to the two aromatic protons and the methoxy group protons of the 3-O-methylgallate moiety would be present.

¹³C-NMR: The carbon spectrum would display resonances for all 23 carbons, including those of the epicatechin flavan-3-ol structure and the 3-O-methylgallate ester group.

HRMS (High-Resolution Mass Spectrometry): HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of the molecular formula C23H20O10. Fragmentation patterns in MS/MS analysis would likely show losses of the 3-O-methylgallate moiety and characteristic fragmentation of the epicatechin structure. mdpi.com

| Data Type | Description |

| ¹H-NMR | Data not fully published. Expected to show signals for epicatechin and 3-O-methylgallate moieties. |

| ¹³C-NMR | Data not fully published. Expected to show resonances for 23 carbons. |

| HRMS | Data not fully published. Expected to confirm the molecular formula C23H20O10. |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBMCGGGJLOPS-IFMALSPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292655 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-86-3 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83104-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(3-O-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution

Identification and Characterization in Plant Species

The identification of Epicatechin 3-O-(3-O-methylgallate) in botanical sources has been facilitated by advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). nih.gov This compound is characterized as a gallate ester, formed through the formal condensation of the carboxy group of 3-O-methylgallic acid with the (3R)-hydroxy group of epicatechin.

Camellia sinensis is the most significant natural source of Epicatechin 3-O-(3-O-methylgallate). mdpi.com However, its concentration varies substantially among different tea cultivars. Research has identified certain varieties that are particularly rich in this and other O-methylated catechins.

The Japanese 'Benifuuki' cultivar is notable for its high content of O-methylated catechins, including Epicatechin 3-O-(3-O-methylgallate). nih.gov Studies have shown a positive correlation between the content of Epicatechin 3-O-(3-O-methylgallate) (ECG3″Me) and its more commonly studied counterpart, epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3″Me), within 'Benifuuki' tea leaves. nih.gov One of the highest reported concentrations of ECG3″Me was found in the third crop of 'Benifuuki', reaching up to 1.05% of the dry weight. nih.gov Another study also noted that non-refined 'Benifuuki' tea from the autumn harvest (September-October) is preferable for obtaining a higher content of methylated catechins. nih.govresearchgate.net

Analysis of various Chinese tea cultivars has revealed that those suitable for processing into oolong tea tend to have significantly higher levels of O-methylated catechins compared to varieties typically used for green and black teas. nih.gov The 'Anxi kucha' variety has also been identified as being abundant in epigallocatechin-3-O-(3-O-methyl) gallate, a closely related methylated catechin (B1668976). mdpi.com

Table 1: Reported Occurrence of Epicatechin 3-O-(3-O-methylgallate) in Camellia sinensis Cultivars

| Cultivar | Plant Part | Reported Concentration (% of Dry Weight) | Source(s) |

| 'Benifuuki' | Leaves (Third Crop) | 1.05% | nih.gov |

Note: This table is based on available quantitative data. The compound is present in other cultivars, particularly those used for oolong tea, but specific percentages are not always detailed in the literature.

While Camellia sinensis is the primary documented source, the precursors to Epicatechin 3-O-(3-O-methylgallate) are found in other plants. The unmethylated form, (-)-Epicatechin (B1671481) 3-gallate, has been reported in the Acacia genus. However, based on available scientific literature, the specific methylated compound Epicatechin 3-O-(3-O-methylgallate) has not been identified in Acacia catechu. Its confirmed natural occurrence remains confined to Camellia sinensis.

Geographic and Varietal Distribution Patterns in Source Plants

The distribution of Epicatechin 3-O-(3-O-methylgallate) is heavily dependent on the genetic makeup of the tea plant, leading to distinct varietal and geographic patterns. The prevalence of this compound in Japanese cultivars like 'Benifuuki' and in Chinese oolong-type cultivars points to a genetic predisposition for catechin methylation in these varieties. nih.govnih.gov

The cultivation altitude also plays a role in the chemical composition of tea leaves, although its specific effect on Epicatechin 3-O-(3-O-methylgallate) is complex. Generally, higher altitudes are associated with lower temperatures, which can inhibit the synthesis of some catechins. researchgate.net Studies have shown that the content of galloylated catechins, such as epicatechin gallate (the precursor to ECG3"Me), can decrease with increasing elevation. mdpi.comscirp.org This suggests that tea grown at lower to mid-altitudes might have a higher potential for accumulating this specific compound. However, the relationship is not always linear and can be influenced by local microclimates and specific cultivars. mdpi.com For instance, one study found that while some individual catechin levels decreased with altitude, others increased, leading to no significant change in the total catechin amount. scirp.org

Influence of Environmental Factors and Agronomic Practices on Accumulation

The accumulation of Epicatechin 3-O-(3-O-methylgallate) is significantly influenced by agronomic practices and environmental conditions, most notably the harvest season.

Harvesting Period: Research has consistently shown that the timing of the harvest is a critical factor. The highest concentration of Epicatechin 3-O-(3-O-methylgallate) in the 'Benifuuki' cultivar was observed in leaves from the third crop of the season. nih.gov Similarly, autumn-harvested 'Benifuuki' tea is noted for its higher methylated catechin content compared to the first-picking spring tea. nih.govresearchgate.net As the tea plant matures through the growing season, the composition of its catechins changes, with later harvests showing increased levels of certain compounds.

Environmental Factors: General environmental conditions that affect the biosynthesis of all catechins also impact the levels of their methylated derivatives. These factors include:

Temperature: Lower temperatures, often associated with higher altitudes or earlier seasons, can inhibit the synthesis of catechins. mdpi.comresearchgate.net Conversely, increasing daily average temperatures have been shown to increase levels of galloylated catechins. scirp.org

Sunlight: The intensity of solar radiation affects catechin content. nih.gov Shading practices, an agronomic technique to alter light exposure, are known to change the profile of catechins in tea leaves.

Precipitation: Rainfall levels can influence catechin biosynthesis, with extended periods of precipitation leading to a decline in some major catechins. scirp.org

These factors collectively modulate the enzymatic pathways responsible for producing catechins and their subsequent methylation, leading to the observed variations in Epicatechin 3-O-(3-O-methylgallate) content in the final harvested tea leaves.

Biosynthesis and Biogenesis

Enzymatic Pathways and Key Precursors

The biosynthesis of Epicatechin 3-O-(3-O-methylgallate) originates from the general flavonoid pathway. The immediate precursor for its formation is (-)-epigallocatechin-3-gallate (EGCG), which is one of the most abundant catechins in tea leaves. nih.gov The final step in the creation of Epicatechin 3-O-(3-O-methylgallate) is a methylation reaction.

This crucial methylation step is catalyzed by a specific type of enzyme known as an O-methyltransferase (OMT). These enzymes transfer a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group on the EGCG molecule. nih.gov When this methylation occurs at the 3''-position of the gallate moiety of EGCG, the resulting compound is Epicatechin 3-O-(3-O-methylgallate), also referred to as EGCG3''Me. nih.gov The general reaction can be summarized as follows:

(-)-epigallocatechin-3-gallate (EGCG) + S-adenosyl-L-methionine (SAM) → Epicatechin 3-O-(3-O-methylgallate) + S-adenosyl-L-homocysteine (SAH) nih.gov

Role of O-Methyltransferases (OMTs) in Methylation Specificity

The production of specific methylated catechins is controlled by O-methyltransferases that exhibit remarkable regioselectivity, meaning they preferentially add a methyl group to a particular position on the substrate molecule. nih.gov

Research has identified a specific O-methyltransferase in Camellia sinensis, named CsFAOMT1, that demonstrates high specificity for the 3''-position of the gallate moiety of EGCG. nih.gov This enzyme is primarily responsible for the synthesis of Epicatechin 3-O-(3-O-methylgallate) (EGCG3''Me). nih.gov The catalytic activity of CsFAOMT1 is a key determinant in the plant's ability to produce this particular methylated catechin (B1668976). nih.gov

In addition to methylation at the 3''-position, methylation of EGCG can also occur at the 4''-position of the gallate moiety, resulting in the formation of (-)-epigallocatechin-3-O-(4-O-methyl)-gallate (EGCG4''Me). nih.gov Studies have identified another O-methyltransferase, CsFAOMT2, which predominantly catalyzes this reaction. nih.gov

While CsFAOMT1 is highly specific for the 3''-position, CsFAOMT2 can methylate both the 3'' and 4'' positions, although it shows a strong preference for the 4''-position. nih.gov The structural differences between these enzymes, particularly in their substrate-binding pockets, are thought to be responsible for their distinct regioselectivities. nih.gov The presence and relative activities of these different OMTs ultimately determine the profile of methylated catechins in a particular tea cultivar. nih.gov

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of Epicatechin 3-O-(3-O-methylgallate) is regulated at the genetic and molecular level, primarily through the expression of the genes encoding the relevant O-methyltransferases. The transcript levels of CsFAOMT1 have been found to be strongly correlated with the accumulation of Epicatechin 3-O-(3-O-methylgallate) in different tea plant tissues and germplasms. nih.gov This indicates that the amount of this specific methylated catechin produced is largely dependent on the level of transcription of the CsFAOMT1 gene. nih.gov

The expression of genes involved in flavonoid biosynthesis, including OMTs, is influenced by a complex network of transcription factors, such as MYB, bHLH, and WD40 proteins. nih.gov These regulatory proteins can bind to the promoter regions of the biosynthetic genes and either activate or repress their transcription in response to developmental cues and environmental stimuli. Furthermore, epigenetic mechanisms like DNA methylation can also play a role in regulating the expression of genes in the flavonoid pathway, thereby influencing the production of catechins and their derivatives. proquest.comsciopen.comoup.com

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental technique for the separation of individual components from a mixture. For a compound like Epicatechin 3-O-(3'-O-methylgallate), which often coexists with other similar flavonoids, efficient separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of catechins and their derivatives. nih.govthermofisher.com Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. nih.gov The separation is typically achieved through gradient elution, where the composition of the mobile phase is altered during the analysis to effectively resolve compounds with differing polarities. nih.gov

For the detection of Epicatechin 3-O-(3'-O-methylgallate) and related compounds, several methods can be employed:

UV-Visible Detection: A frequently used method involves a UV-Visible detector set at a wavelength of 280 nm, which is an absorption maximum for many flavan-3-ols. nih.gov Some studies have found that detection at 210 nm can offer increased sensitivity and an improved signal-to-noise ratio for certain catechins and gallic acid. scielo.br

Diode Array Detection (DAD): DAD provides the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak purity assessment and compound identification. This is particularly useful in complex samples to ensure that the peak of interest is not co-eluting with other compounds. thermofisher.com

Electrochemical (EC) Detection: EC detection offers high sensitivity and selectivity for electroactive compounds like catechins. ipb.pt It is particularly advantageous for detecting low concentrations of these compounds in biological matrices. ipb.pt However, the selectivity can be dependent on the applied potential, and an isocratic separation is often preferred to maintain a stable baseline. ipb.pt

Fluorescence (FL) Detection: Fluorescence detection is another highly sensitive method for the analysis of flavan-3-ols. ipb.pt It has been shown to have low limits of detection for catechin (B1668976), epicatechin, and their methylated analogs. ipb.pt

A comparison of detection limits for various HPLC detection methods for related methylated flavan-3-ols is presented below.

| Compound | UV (280 nm) LOD | EC (600 mV) LOD | FL (Ex 280/Em 310) LOD |

| 3'-O-Methyl-catechin | 20 ng | 15 ng | 3 ng |

| 3'-O-Methyl-epicatechin | 20 ng | 10 ng | 2 ng |

| 4'-O-Methyl-catechin | 23 ng | 20 ng | 3 ng |

| 4'-O-Methyl-epicatechin | 23 ng | 15 ng | 3 ng |

| Data adapted from a study on methylated catechin and epicatechin analogs. ipb.pt |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to faster analysis times and improved resolution. This enhanced separation efficiency is particularly beneficial when analyzing complex mixtures containing numerous structurally similar compounds, such as the various catechins and their derivatives found in tea extracts. hmdb.ca The increased peak capacity of UHPLC allows for better separation of Epicatechin 3-O-(3'-O-methylgallate) from other closely related compounds, leading to more accurate quantification.

To conduct detailed structural and biological studies, it is often necessary to isolate pure Epicatechin 3-O-(3'-O-methylgallate). Preparative chromatography is the method of choice for this purpose. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

A common strategy for the isolation of catechins from natural sources involves a multi-step process. An initial separation might be performed using column chromatography with a stationary phase like Sephadex LH-20. agriculturejournals.czthieme-connect.de This can be followed by semi-preparative HPLC on a reversed-phase column (e.g., RP-18) to achieve a high degree of purity. agriculturejournals.cz For instance, a mobile phase consisting of water, dimethylformamide, methanol, and acetic acid has been successfully used for the semi-preparative HPLC separation of methylated epigallocatechin gallate. agriculturejournals.cz In some cases, a combination of macroporous resin and polyamide column chromatography can be an effective method for the large-scale separation and purification of related compounds like epigallocatechin-3-gallate from plant extracts. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Epicatechin 3-O-(3'-O-methylgallate). It provides information about the molecular weight and fragmentation pattern of the molecule, which are crucial for its unambiguous identification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of catechins and their metabolites in complex biological samples. nih.gov The LC system separates the compounds, which are then introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion of the target compound, in this case, the molecular ion of Epicatechin 3-O-(3'-O-methylgallate). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for the detection and quantification of the compound even at very low concentrations. nih.gov This method has been successfully applied to identify various catechin metabolites in plasma and urine. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For Epicatechin 3-O-(3'-O-methylgallate), HRMS can confirm its molecular formula as C₂₃H₂₀O₁₀. nih.gov This capability is invaluable for confirming the identity of the compound, especially when authentic standards are not available. HRMS is also crucial for distinguishing between isomers, which have the same nominal mass but different exact masses due to slight differences in their elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products, including Epicatechin 3-O-(3'-O-methylgallate). It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and confirmation of stereochemistry.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial overview of the molecular structure. In the case of methylated catechins, ¹H NMR is particularly useful for identifying the characteristic signals of the flavan-3-ol (B1228485) skeleton, the galloyl moiety, and the distinct singlet signal of the methoxy (B1213986) group (-OCH₃). nih.gov

Two-dimensional (2D) NMR experiments are essential for definitive structural assignment. nih.gov Techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) help establish correlations between protons and carbons within the same spin system. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, which helps to confirm the ester linkage between the epicatechin core and the 3-O-methylgalloyl moiety, as well as the precise location of the methyl group on the gallate ring. For instance, HMBC can show the correlation between the H-3 proton of the epicatechin unit and the carbonyl carbon of the gallate group.

In studies of various tea cultivars, 2D NMR experiments have been successfully employed to clearly identify and structurally elucidate Epicatechin 3-O-(3'-O-methylgallate) within complex extracts. nih.gov The complete assignment of ¹H and ¹³C NMR data is often achieved through a combination of these experiments, providing conclusive evidence of the compound's identity. asianpubs.org

Below is a representative table of NMR data for related catechin structures, illustrating the types of chemical shifts observed.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Catechin Scaffolds in Acetone-d₆ | Atom No. | (+)-Catechin ¹³C (δc) | (+)-Catechin ¹H (δH, mult., J in Hz) | (-)-Epicatechin (B1671481) ¹³C (δc) | (-)-Epicatechin ¹H (δH, mult., J in Hz) | | :--- | :--- | :--- | :--- | :--- | | Flavan-3-ol A-Ring | | 5 | 157.5 | - | 157.8 | - | | 6 | 96.2 | 5.94 (d, 2.3) | 96.3 | 5.92 (d, 2.3) | | 7 | 157.1 | - | 157.4 | - | | 8 | 95.5 | 5.86 (d, 2.3) | 95.8 | 5.94 (d, 2.3) | | 8a | 100.7 | - | 100.0 | - | | Flavan-3-ol B-Ring | | 1' | 132.1 | - | 132.2 | - | | 2' | 115.2 | 6.87 (d, 2.0) | 115.2 | 6.98 (d, 2.0) | | 3' | 145.7 | - | 145.2 | - | | 4' | 145.7 | - | 145.2 | - | | 5' | 116.0 | 6.79 (d, 8.0) | 115.6 | 6.84 (d, 8.1) | | 6' | 120.0 | 6.73 (dd, 8.0, 2.0) | 119.1 | 6.84 (dd, 8.1, 2.0) | | Flavan-3-ol C-Ring | | 2 | 82.8 | 4.57 (d, 7.5) | 79.8 | 4.83 (s) | | 3 | 68.7 | 3.98 (m) | 67.2 | 4.18 (br s) | | 4 | 28.5 | 2.51 (dd, 16.1, 8.2) | 29.2 | 2.85 (dd, 16.8, 4.6) | Data adapted from a study on catechin epimers. asianpubs.org Assignments were confirmed using DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra.

Emerging Analytical Approaches and Hyphenated Techniques

To handle the complexity of natural product extracts and biological samples, advanced analytical methods are required. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of Epicatechin 3-O-(3'-O-methylgallate). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique. It combines the potent separation capability of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and selectivity of mass spectrometry. nih.govmdpi.com For catechins, reversed-phase HPLC is commonly used for separation. nuph.edu.uanih.gov The mass spectrometer can then provide molecular weight information and fragmentation patterns, which aid in identification. Electrospray ionization (ESI) is a typical ionization source used for analyzing tea polyphenols, usually in negative ion mode, which generates deprotonated molecular ions [M-H]⁻. mdpi.com

Tandem Mass Spectrometry (LC-MS/MS) enhances specificity and sensitivity even further. nih.gov This technique involves selecting a precursor ion (such as the molecular ion of Epicatechin 3-O-(3'-O-methylgallate)), subjecting it to fragmentation, and then analyzing the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification of the target compound even at very low concentrations in complex matrices like plasma or urine. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UPLC-QTOF-MS) is another advanced hyphenated technique. It offers high resolution, mass accuracy, and sensitivity. nih.gov This makes it suitable not only for quantifying known compounds but also for identifying unknown metabolites of Epicatechin 3-O-(3'-O-methylgallate) in metabolic studies. nih.gov

Other hyphenated systems like LC-NMR combine the separation power of LC with the structure-elucidating capability of NMR. nih.gov This allows for the direct structural analysis of individual compounds as they are separated from a mixture, which is invaluable for the dereplication of natural products and the definitive identification of novel compounds. nih.govnih.gov

The table below summarizes key parameters for a typical HPLC method used in catechin analysis.

Table 2: Example of HPLC Conditions for Catechin Analysis

| Parameter | Condition |

|---|---|

| System | Chromatographic system with spectrophotometric detector nuph.edu.ua |

| Column | Reversed phase, C18 modified silica (B1680970) gel (e.g., 150 mm length, 4.6 mm diameter, 5 µm particle size) nuph.edu.ua |

| Mobile Phase | Gradient elution using a mixture of solvents such as water with an acid (e.g., 0.2% Phosphoric acid) and an organic solvent (e.g., Methanol/Acetonitrile mixture) shimadzu.com |

| Flow Rate | Typically around 0.8 - 1.0 mL/min shimadzu.com |

| Column Temperature | Controlled, for instance, at 40 °C shimadzu.com |

| Detection | UV-Vis or Photodiode Array (PDA) Detector, with wavelength set according to the absorbance maxima of the catechins (e.g., ~280 nm) nuph.edu.uashimadzu.com |

| Identification | Comparison of retention time and spectral data with reference standards nuph.edu.ua |

Biological Activities and Mechanisms of Action: in Vitro and Cellular Studies

Antioxidant and Radical Scavenging Mechanisms

The capacity of a compound to counteract oxidative stress is a cornerstone of its potential health benefits. This can be achieved through direct interaction with reactive oxygen species (ROS) or by bolstering the cell's own antioxidant defense systems.

While specific data on the direct radical scavenging activity of Epicatechin 3-O-(3-O-methylgallate) is limited, studies on closely related methylated catechins provide significant insights. For instance, (-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG), a structurally similar compound, has demonstrated potent free-radical scavenging capabilities in cell-free chemical assays. nih.gov

In the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, 3″Me-EGCG was shown to effectively neutralize DPPH radicals in a dose-dependent manner. nih.gov The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assay also confirmed its strong radical scavenging properties. nih.gov The galloyl moiety is suggested to enhance the radical scavenging capacity of these compounds due to the presence of additional hydroxyl groups. wikipedia.org

Table 1: Radical Scavenging Activity of a Related Methylated Catechin (B1668976)

| Compound | Assay | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| (-)-Epigallocatechin-3-(3″-O-methyl) gallate | DPPH | 36.54 | nih.gov |

| (-)-Epigallocatechin-3-(3″-O-methyl) gallate | ABTS | 2.59 | nih.gov |

This table displays the half-maximal inhibitory concentration (IC₅₀) for a related compound, illustrating the potent antioxidant activity of methylated catechins.

Furthermore, in a cellular context, 3″Me-EGCG reduced intracellular ROS production in RAW264.7 macrophage cells that were stimulated with the ROS inducer sodium nitroprusside (SNP). nih.gov

Beyond direct scavenging, Epicatechin 3-O-(3-O-methylgallate) and its parent compounds can influence the body's intrinsic antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). magtechjournal.comrsc.org

Studies on the parent compound, (-)-epicatechin (B1671481) (EC), have shown that it can promote the translocation of Nrf2 into the nucleus in neuronal cells, which is essential for its neuroprotective effects against ischemia. nih.gov This activation of Nrf2 leads to an increase in the expression of downstream antioxidant enzymes. nih.gov Similarly, (-)-Epicatechin gallate (ECG) has been found to increase the nuclear transfer of Nrf2 and subsequently enhance the expression of HO-1 in the aorta. rsc.org

In keratinocytes exposed to hydrogen peroxide-induced oxidative stress, the related compound 3″Me-EGCG was observed to increase the expression of HO-1, contributing to its cytoprotective effects. nih.gov This upregulation of HO-1 is a crucial adaptive response to protect cells from oxidative damage. nih.gov

Table 2: Modulation of Endogenous Antioxidant Pathways by Related Catechins

| Compound | Cellular Effect | Pathway/Enzyme | Model | Source |

|---|---|---|---|---|

| (-)-Epigallocatechin-3-(3″-O-methyl) gallate | Increased gene expression | Heme Oxygenase-1 (HO-1) | Human Keratinocytes (HaCaT) | nih.gov |

| (-)-Epicatechin (EC) | Increased nuclear translocation | Nrf2 | Primary Cortical Neurons | nih.gov |

| (-)-Epicatechin (EC) | Increased protein expression | Heme Oxygenase-1 (HO-1) | Primary Cortical Neurons | nih.gov |

| (-)-Epicatechin gallate (ECG) | Increased nuclear transfer | Nrf2 | ApoE-/- Mouse Aorta | rsc.org |

| (-)-Epicatechin gallate (ECG) | Increased protein expression | Heme Oxygenase-1 (HO-1) | ApoE-/- Mouse Aorta | rsc.org |

This table summarizes the observed effects of related catechins on key components of the cellular antioxidant defense system.

Anti-Inflammatory Modulatory Effects

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Epicatechin 3-O-(3-O-methylgallate) has demonstrated anti-inflammatory potential in preclinical models. nih.gov

A key aspect of anti-inflammatory activity is the ability to suppress the production of pro-inflammatory molecules. A study on synthetically produced (-)-epicatechin 3-(3-O-methylgallate) showed that it could significantly suppress inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in a mouse ear model. nih.gov At a dose of 200 micrograms, the compound reduced inflammation by 50%. nih.gov

Related catechin compounds also exhibit inhibitory effects on various inflammatory mediators. For instance, certain epicatechin oligomers have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS) in macrophages. mdpi.com The parent compound, catechin, has been reported to reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net

The anti-inflammatory effects of catechins are often mediated through their interaction with critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of many pro-inflammatory genes.

Research on the related methylated catechin, 3″Me-EGCG, has shown that it can regulate the AKT1/NF-κB pathway in human keratinocytes, which contributes to its cell-protective effects. nih.gov The parent compound, epicatechin, has also been found to block the activation of the NF-κB signaling pathway in cellular models of preeclampsia. nih.gov Furthermore, (-)-Epicatechin gallate (ECG) is thought to exert its anti-atherosclerotic effects by inhibiting the phosphorylation of a key subunit of NF-κB (p65), thereby blocking the expression of inflammatory mediators. rsc.org Specific data on the direct effect of Epicatechin 3-O-(3-O-methylgallate) on the ERK1/2 pathway is not extensively documented in the available literature.

Anti-Allergic Mechanisms

Perhaps the most pronounced biological activity reported for Epicatechin 3-O-(3-O-methylgallate) is its potent anti-allergic effect, primarily through the stabilization of mast cells. acs.orgnih.gov Mast cell degranulation and the subsequent release of histamine (B1213489) and other mediators are central to the type I allergic response. keiko.de

In a comparative study investigating the effects of various tea catechins on histamine release from murine bone marrow-derived mast cells (BMMCs), Epicatechin 3-O-(3″-O-methyl)-gallate (ECG3″Me) demonstrated the most potent inhibitory activity. acs.orgnih.govkeiko.de At a concentration of 50 μg/mL, it was more effective at inhibiting histamine release than its non-methylated counterpart, epicatechin-gallate (ECG), and even the well-studied epigallocatechin-3-O-gallate (EGCG). acs.orgnih.gov

The proposed mechanisms for this anti-allergic action include the suppression of tyrosine phosphorylation mediated by the protein kinase Lyn and the inhibition of high-affinity IgE receptor expression. acs.org This suggests that the O-methylated structure of ECG3″Me is crucial for its enhanced anti-allergic properties. researchgate.net

Table 3: Comparative Inhibition of Histamine Release by Various Catechins

| Compound | Inhibition Ranking at 50 µg/mL | Source |

|---|---|---|

| Epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me) | 1 (Most Potent) | acs.orgnih.gov |

| Gallocatechin-3-O-(3″-O-methyl)-gallate (GCG3″Me) | 2 | acs.orgnih.gov |

| Epigallocatechin-3-O-(3″-O-methyl)-gallate (EGCG3″Me) | 3 | acs.orgnih.gov |

| Gallocatechin-gallate (GCG) | 4 | acs.orgnih.gov |

| Catechin-gallate (CG) | 5 | acs.orgnih.gov |

| Epigallocatechin-gallate (EGCG) | 6 | acs.orgnih.gov |

| Epicatechin-gallate (ECG) | 7 | acs.orgnih.gov |

| Epigallocatechin (EGC) | 8 | acs.orgnih.gov |

| Gallocatechin (GC) | 9 (Least Potent) | acs.orgnih.gov |

This table ranks the inhibitory effect of various catechins on histamine release from murine bone marrow mast cells, highlighting the superior potency of Epicatechin 3-O-(3-O-methylgallate). acs.orgnih.gov

Suppression of FcεRI Expression in Basophils and Mast Cells

Epicatechin 3-O-(3-O-methylgallate), also known as EGCG"3Me, has demonstrated notable antiallergic activity by modulating key receptors involved in the allergic response. nih.govnih.gov The high-affinity IgE receptor, FcεRI, is crucial in the activation of basophils and mast cells, which triggers the release of inflammatory mediators. nih.govnih.gov In vitro studies on human basophilic KU812 cells have shown that Epicatechin 3-O-(3-O-methylgallate) can decrease the cell surface expression of FcεRI. nih.govnih.gov

This suppressive action is not merely superficial; further investigation revealed that the compound reduces the total cellular expression of the FcεRI alpha chain. nih.govnih.gov The FcεRI receptor is a complex structure composed of alpha, beta, and gamma chains. nih.gov Epicatechin 3-O-(3-O-methylgallate) was found to lower the mRNA levels of both the FcεRI alpha and gamma subunits in KU812 cells. nih.govnih.gov By downregulating the expression of these essential receptor components, the compound effectively reduces the cell's capacity to initiate an allergic cascade, suggesting a mechanism for its antiallergic properties through the negative regulation of basophil activation. nih.gov

Inhibition of Histamine Release

A primary consequence of FcεRI activation in mast cells and basophils is the degranulation and release of histamine, a key mediator of allergic symptoms. nih.gov Epicatechin 3-O-(3-O-methylgallate) has been shown to directly interfere with this process. Treatment with the compound inhibited histamine release induced by the cross-linking of FcεRI receptors in human basophilic KU812 cells. nih.govnih.gov

In comparative studies using murine bone marrow-derived mast cells (BMMC), the inhibitory effect of various tea catechins on histamine release was evaluated. Among the nine catechins tested at a concentration of 50 μg/mL, Epicatechin 3-O-(3-O-methylgallate) (ECG3"Me) exhibited the most potent inhibitory activity. This suggests that the specific methylation and galloylation of the epicatechin structure are significant for its superior function in preventing mast cell degranulation.

| Compound | Inhibition of Histamine Release (%) at 50 µg/mL |

|---|---|

| Epicatechin 3-O-(3-O-methylgallate) (ECG3"Me) | 42.0 |

| Gallocatechin-3-O-(3″-O-methyl)-gallate (GCG3"Me) | 32.6 |

| Epigallocatechin-3-O-(3″-O-methyl)-gallate (EGCG3"Me) | 29.2 |

| Gallocatechin-gallate (GCG) | 22.0 |

| Catechin-gallate (CG) | 19.0 |

| Epigallocatechin-gallate (EGCG) | 15.5 |

| Epicatechin-gallate (ECG) | 6.8 |

| Epigallocatechin (EGC) | 5.1 |

| Gallocatechin (GC) | Data not specified in source |

Data sourced from studies on murine bone marrow mast cells (BMMC).

Cellular Homeostasis and Signaling Pathway Modulation

Effects on Cell Viability and Proliferation in Cell Lines

The influence of Epicatechin 3-O-(3-O-methylgallate) on cell viability and proliferation has been primarily investigated in keratinocyte cell lines, which are crucial for skin barrier function. In studies using Normal Human Epidermal Keratinocytes (NHEKs), the methylated compound was found to be less cytotoxic than its parent compound, Epigallocatechin-3-O-gallate (EGCG).

Further research on the immortalized human keratinocyte cell line (HaCaT) demonstrated the compound's cytoprotective and proliferative effects. Under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂), ultraviolet B (UVB) radiation, or sodium nitroprusside (SNP), Epicatechin 3-O-(3-O-methylgallate) helped recover cell viability. Moreover, at concentrations up to 12.5 μM, it significantly promoted the growth of HaCaT cells over a 72-hour period. This proliferative effect is linked to the activation of the NF-κB pathway.

| Cell Line | Condition | Observed Effect | Concentration | Source |

|---|---|---|---|---|

| NHEK | Standard Culture | Less cytotoxic compared to EGCG | Not specified | |

| HaCaT | H₂O₂, UVB, or SNP-induced stress | Recovery of cell viability | Not specified | |

| HaCaT | Standard Culture | Promoted cell growth/proliferation | 0–12.5 μM |

Induction of Cellular Differentiation (e.g., Keratinocytes, Klotho-mediated regulation)

Epicatechin 3-O-(3-O-methylgallate) is a potent inducer of differentiation in human keratinocytes. Treatment of Normal Human Epidermal Keratinocytes (NHEKs) with the compound leads to distinct morphological changes associated with differentiation, such as flattened cell shape and the formation of lamellar granules. This process is fundamentally linked to the upregulation of the anti-aging protein Klotho.

Studies have demonstrated that Epicatechin 3-O-(3-O-methylgallate) increases both the mRNA and protein expression levels of Klotho in keratinocytes in a dose-dependent manner. Klotho, in turn, functions as a downstream target that mediates the differentiation process, increasing the expression of key differentiation markers like cytokeratin-10 (K10) and involucrin (B1238512) (IVL). This mechanism suggests that the compound promotes the maturation of keratinocytes and strengthens the skin barrier through the activation of Klotho-related signaling pathways.

Modulation of Apoptosis and Cell Cycle (e.g., in specific cell lines)

The direct role of Epicatechin 3-O-(3-O-methylgallate) in modulating apoptosis (programmed cell death) has been examined in keratinocytes under chemical stress. When HaCaT keratinocytes were exposed to sodium nitroprusside (SNP), a compound that induces reactive oxygen species and cell death, Epicatechin 3-O-(3-O-methylgallate) exerted a protective effect.

However, analysis of the key apoptotic protein caspase-3 revealed that the levels of its cleaved, active form were unchanged by the compound's presence. This finding indicates that the cytoprotective effect of Epicatechin 3-O-(3-O-methylgallate) in this context is not due to the regulation of the caspase-3-mediated apoptotic pathway. Instead, its protective action is attributed primarily to its direct antioxidant properties, which neutralize the damaging free radicals. Currently, there is limited specific research on the direct effects of this compound on cell cycle progression.

Kinase Inhibition and Phosphorylation Pathways (e.g., AKT1, PKA-CREB)

Epicatechin 3-O-(3-O-methylgallate) modulates several critical kinase signaling pathways involved in cell survival, differentiation, and inflammation. In human keratinocytes, its ability to induce differentiation via Klotho is connected to the amplification of the Protein Kinase A (PKA)-cAMP Responsive Element-Binding Protein (PKA-CREB) signaling cascade. The induction of morphological changes in keratinocytes by the compound was significantly inhibited by H-89, a known PKA inhibitor, confirming the pathway's involvement.

Furthermore, the compound has been shown to regulate the survival protein AKT1 (also known as Protein Kinase B) in keratinocytes. Under stress from UVB and chemical inducers, Epicatechin 3-O-(3-O-methylgallate) protects keratinocytes by regulating this pathway. By modulating the AKT1/NF-κB pathway, the compound enhances cell survival and proliferation. Studies on the related compound epicatechin have also shown it promotes neurological recovery after brain injury through the regulation of the AKT-P53/CREB signaling pathway, highlighting the importance of this kinase family in the biological activities of flavanols.

Enzyme Modulation and Inhibition Studies

Extensive literature searches did not yield specific studies on the direct inhibitory effects of Epicatechin 3-O-(3-O-methylgallate) on pancreatic α-amylase, collagen proteases, or the SARS-CoV-2 main protease. Research in these areas has predominantly focused on related compounds such as (-)-epicatechin or its non-methylated gallate ester. Therefore, the following subsections cannot be populated with data directly pertaining to Epicatechin 3-O-(3-O-methylgallate).

No published in vitro studies were identified that specifically investigate the inhibitory activity of Epicatechin 3-O-(3-O-methylgallate) against pancreatic α-amylase.

There is no available scientific literature detailing the effects of Epicatechin 3-O-(3-O-methylgallate) on the activity of collagen proteases in in vitro models.

Specific data on the inhibition of the SARS-CoV-2 main protease or other viral enzymes by Epicatechin 3-O-(3-O-methylgallate) is not present in the current body of scientific research.

Gene Expression and Epigenetic Modifications (In Vitro Models)

While direct studies on epigenetic modifications are limited, the biological activities of Epicatechin 3-O-(3-O-methylgallate), also known as ECG3″Me, observed in vitro strongly suggest an underlying modulation of gene expression, particularly in the context of inflammatory and allergic responses.

Research has demonstrated that this compound possesses significant anti-inflammatory and anti-allergic properties. nih.govresearchgate.net In a study examining its effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears, synthetic (-)-epicatechin 3-(3-O-methylgallate) suppressed the inflammatory response by 50% at a dose of 200 μg. nih.gov This potent anti-inflammatory action is more substantial than that of commonly used anti-inflammatory agents like indomethacin (B1671933) and glycyrrhetinic acid. nih.gov Such effects are intrinsically linked to the regulation of gene expression, as inflammation is a complex process controlled by the expression of numerous genes, including those for cytokines, chemokines, and enzymes involved in the inflammatory cascade.

A key mechanism underlying its anti-allergic activity is the inhibition of histamine release from mast cells. acs.orgnih.govacs.org Histamine is a critical mediator of allergic reactions, and its release is the culmination of a signaling cascade that involves gene expression. acs.org In vitro studies on murine bone marrow mast cells (BMMC) revealed that Epicatechin 3-O-(3-O-methylgallate) is a potent inhibitor of histamine release. nih.govacs.org At a concentration of 50 μg/mL, it demonstrated the strongest inhibitory effect among a range of tested tea catechins. nih.gov The rank order of inhibition highlighted its superior activity compared to its non-methylated counterpart, epicatechin-gallate (ECG), and other related catechins. nih.gov This suggests that the O-methylated structure of the gallate moiety plays a crucial role in its bioactivity. The inhibition of histamine release points towards the compound's ability to interfere with the cellular pathways that regulate the expression and secretion of inflammatory mediators. acs.orgnih.gov

Table 1: In Vitro Inhibition of Histamine Release from Murine Bone Marrow Mast Cells (BMMC) by Various Catechins

This table presents the comparative inhibitory effects of different catechins on histamine release at a concentration of 50 μg/mL. The data is based on a study investigating the antiallergic properties of tea polyphenols. nih.gov

| Compound | Inhibition of Histamine Release |

| Epicatechin 3-O-(3-O-methylgallate) (ECG3″Me) | Most Potent |

| Gallocatechin 3-O-(3-O-methylgallate) (GCG3″Me) | > |

| Epigallocatechin 3-O-(3-O-methylgallate) (EGCG3″Me) | > |

| Gallocatechin-gallate (GCG) | > |

| Catechin-gallate (CG) | > |

| Epigallocatechin-gallate (EGCG) | > |

| Epicatechin-gallate (ECG) | > |

| Epigallocatechin (EGC) | > |

| Gallocatechin (GC) | Least Potent |

Structure Activity Relationship Sar Studies

Influence of the 3-O-Methylgallate Moiety on Biological Activities

The attachment of a gallate group to the C3 position of the epicatechin core significantly influences its biological properties, and the methylation of this gallate moiety adds another layer of functional modification. The 3-O-methylgallate group is a key determinant of the compound's enhanced efficacy in several biological assays.

Research into O-methylated catechins, such as the closely related (-)-epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG), has shown that this modification can lead to improved stability and oral bioavailability compared to their non-methylated counterparts. nih.gov This is partly because the methyl group can protect the molecule from rapid metabolic degradation in the body.

Furthermore, the 3-O-methylgallate moiety has been directly linked to potent biological effects. Studies on 3″Me-EGCG demonstrate significant antioxidant and cytoprotective activities. nih.gov This methylated form effectively scavenges free radicals and protects cells, such as human keratinocytes, from oxidative stress induced by hydrogen peroxide and ultraviolet B (UVB) radiation. nih.gov The presence of the methyl group on the gallate moiety appears to enhance these protective capabilities, suggesting it plays a central role in the molecule's mechanism of action. Clinical trials with teas rich in O-methylated catechins have indicated stronger antiallergy effects than teas without them, further highlighting the importance of this structural feature. nih.gov

Role of the Epicatechin Core Structure and Stereochemistry

The foundation of the molecule, the epicatechin core, possesses a specific three-dimensional arrangement known as stereochemistry, which is fundamental to its activity. Epicatechin is a stereoisomer of catechin (B1668976); they differ in the spatial orientation of the hydroxyl group at the C3 position of the C-ring. This seemingly minor difference has significant consequences for the molecule's shape and reactivity.

In tea plants, (-)-epicatechin (B1671481) is the predominantly synthesized form, while its isomer (+)-epicatechin is not typically detected. nih.gov This natural selectivity underscores the biological importance of the specific epicatechin configuration. Computational studies comparing catechin and epicatechin have suggested that epicatechin is the more reactive of the two isomers. scirp.org This increased reactivity is attributed to electronic and structural factors, including a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitates chemical reactions. scirp.org

The influence of stereochemistry becomes particularly pronounced in galloylated catechins. researchgate.net The steric structure, or the three-dimensional arrangement of atoms, affects how the molecule can interact with its biological targets. The specific orientation of the B-ring and the gallate group in relation to the rest of the flavan-3-ol (B1228485) structure in epicatechin derivatives is critical for their binding to proteins and other cellular components.

Comparative Analysis with Non-Methylated and Differently Methylated Catechins

To fully appreciate the unique properties of Epicatechin 3-O-(3-O-methylgallate), it is useful to compare it with its close chemical relatives, including its non-methylated precursor, epicatechin-3-O-gallate (ECG), and other catechins like epigallocatechin gallate (EGCG).

The primary advantage conferred by methylation is a significant increase in metabolic stability and bioavailability. nih.gov For instance, studies in rats have shown that the plasma concentration of O-methylated EGCG can be substantially higher than that of EGCG after oral administration. nih.gov This suggests that methylation at the gallate moiety, as seen in Epicatechin 3-O-(3-O-methylgallate), allows the compound to persist longer in the bloodstream and reach its target tissues more effectively than its non-methylated counterpart.

In terms of biological activity, O-methylation can fine-tune the compound's effects. While both methylated and non-methylated galloylated catechins are potent antioxidants, the methylated versions have shown superior efficacy in specific contexts, such as in mediating antiallergic responses. nih.gov The position of the methyl group is also crucial; for example, enzymes in the tea plant show high specificity for methylating either the 3″- or 4″-position on the gallate ring of EGCG and ECG, indicating that these different methylation patterns likely lead to distinct biological activities. nih.gov

| Compound Feature | Non-Methylated Catechins (e.g., EGCG, ECG) | O-Methylated Catechins (e.g., EGCG3"Me) | Reference |

|---|---|---|---|

| Bioavailability | Lower | Higher (e.g., sevenfold higher plasma concentration observed in rats for EGCG3"Me vs. EGCG) | nih.gov |

| Metabolic Stability | Lower (more susceptible to degradation) | Higher (protected by methyl group) | nih.gov |

| Antiallergy Effects | Effective | Stronger activity observed in clinical trials | nih.gov |

| Antioxidant Activity | Potent | Potent, with enhanced cytoprotective effects in some models | nih.gov |

Hydroxyl Group Configuration and Binding Activity

The hydroxyl (-OH) groups distributed across the catechin structure are the primary sites of chemical reactivity and are essential for the molecule's antioxidant capacity and its ability to bind to proteins. The specific arrangement of these groups on the A- and B-rings, particularly the catechol structure on the B-ring, allows for the donation of hydrogen atoms to neutralize free radicals.

In Epicatechin 3-O-(3-O-methylgallate), the gallate moiety provides additional hydroxyl groups that enhance its radical-scavenging potential. However, the methylation at the 3-O position of the gallate ring strategically alters this functionality. By replacing a hydrogen atom of a hydroxyl group with a methyl (-CH3) group, the ability of that specific position to donate a hydrogen atom or form a hydrogen bond is removed.

This modification has profound implications for binding activity. Many of the biological effects of catechins stem from their ability to inhibit enzymes or modulate signaling pathways by binding to specific proteins. This binding is often stabilized by a network of hydrogen bonds between the catechin's hydroxyl groups and amino acid residues in the protein's active site. The methylation in Epicatechin 3-O-(3-O-methylgallate) alters its hydrogen bonding profile compared to epicatechin-3-O-gallate, which could lead to altered binding affinity or specificity for its protein targets. This structural change is a key factor that differentiates its biological and pharmacological profile from non-methylated gallates.

Computational SAR Modeling and Molecular Docking (e.g., Protein Binding)

Computational chemistry provides powerful tools for predicting and explaining the structure-activity relationships of molecules like Epicatechin 3-O-(3-O-methylgallate). Techniques such as Density Functional Theory (DFT) and molecular docking simulations allow researchers to model the molecule's properties and interactions at an atomic level.

Computational studies help to quantify the reactivity of different isomers. For example, analysis of catechin and epicatechin has shown that epicatechin has a lower HOMO-LUMO energy gap, which theoretically correlates with higher chemical reactivity. scirp.org These models can also pinpoint the most reactive sites on the molecule, which are often the hydroxyl groups. scirp.org

Molecular docking is a computational method used to predict how a molecule (a ligand) like Epicatechin 3-O-(3-O-methylgallate) fits into the binding site of a target protein. These simulations can:

Predict Binding Affinity: Estimate the strength of the interaction between the compound and a protein, helping to identify which biological pathways it is most likely to affect.

Visualize Binding Modes: Show the specific orientation of the compound within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Explain Specificity: By comparing the docking scores and binding modes of methylated versus non-methylated catechins, researchers can form hypotheses about why methylation alters biological activity. For example, a simulation could show how the methyl group fits into a hydrophobic pocket of an enzyme's active site, leading to tighter binding than its non-methylated analog.

These computational approaches are invaluable for rationalizing experimental findings and for guiding the design of future studies into the biological effects of Epicatechin 3-O-(3-O-methylgallate).

| Computational Method | Parameter/Application | Insight Provided for SAR | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity; a smaller gap suggests higher reactivity. | scirp.org |

| DFT / NBO Analysis | Fukui Indices / Reactive Sites | Identifies the most reactive atoms or functional groups (e.g., specific hydroxyl groups). | scirp.org |

| Theoretical Calculations | Bond Dissociation Energy / Ionization Potential | Quantifies antioxidant potential by measuring the ease of donating a hydrogen atom or electron. | researchgate.net |

| Molecular Docking | Binding Affinity / Binding Mode | Simulates interaction with protein targets to predict biological effects and explain specificity. | [N/A] |

Metabolism and Biotransformation: in Vitro and Pre Clinical Models

Enzymatic Hydrolysis and Conjugation Pathways (e.g., Methylation, Glucuronidation, Sulfation)

Upon ingestion, Epicatechin 3-O-(3-O-methylgallate) is subjected to phase II metabolism, primarily in the enterocytes of the small intestine and later in the liver. These enzymatic reactions increase the polarity of the molecule, facilitating its excretion. The primary conjugation pathways include methylation, glucuronidation, and sulfation.

Studies on structurally related flavan-3-ols, such as (-)-epicatechin (B1671481) and epigallocatechin-3-gallate (EGCG), provide a framework for understanding the metabolism of Epicatechin 3-O-(3-O-methylgallate). For instance, (-)-epicatechin is readily absorbed and circulates in plasma mainly as glucuronidated, sulfated, and O-methylated metabolites. bohrium.com In humans, sulfation appears to be a major metabolic route for (-)-epicatechin in the liver and intestine, with little to no glucuronidation observed. nih.gov Conversely, in rats, glucuronidation is a more predominant pathway for (-)-epicatechin. nih.gov

The methylation of catechins is catalyzed by catechol-O-methyltransferase (COMT). nih.gov For EGCG, this results in the formation of 4″-O-methyl-EGCG and 4′,4″-di-O-methyl-EGCG. nih.gov Given that Epicatechin 3-O-(3-O-methylgallate) already possesses a methyl group on the gallate moiety, it is plausible that further methylation could occur on the B-ring of the epicatechin structure.

Enzymatic hydrolysis of the ester bond in galloylated catechins, such as EGCG, can occur, releasing the core flavanol and gallic acid. researchgate.net This hydrolysis can be carried out by hydrolases, such as tannase, produced by microorganisms like Aspergillus oryzae. researchgate.net It is conceivable that Epicatechin 3-O-(3-O-methylgallate) undergoes similar hydrolysis, yielding (-)-epicatechin and 3-O-methylgallic acid.

The conjugation of (-)-epicatechin has been studied in various models, revealing species-specific differences in metabolism.

| Conjugation Pathway | Enzyme Family | Key Findings for Related Compounds | References |

| Methylation | Catechol-O-methyltransferase (COMT) | EGCG is methylated to 4″-O-methyl-EGCG and 4′,4″-di-O-methyl-EGCG in the liver. | nih.gov |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | (-)-epicatechin is efficiently glucuronidated in rat liver microsomes but not in human liver microsomes. | nih.gov |

| Sulfation | Sulfotransferase (SULT) | Sulfation is the major metabolic pathway for (-)-epicatechin in the human liver and intestine, primarily by the SULT1A1 isoform. | nih.gov |

Microbial Biotransformation in Gut Models

A significant portion of ingested catechins that are not absorbed in the small intestine reaches the colon, where they are extensively metabolized by the gut microbiota. frontiersin.org Human fecal suspensions have been shown to extensively metabolize (-)-epicatechin 3-O-gallate, whereas rat fecal suspensions show limited degradation, indicating species differences in microbial metabolic capacity. nih.gov

A study investigating the effects of (-)-epigallocatechin (B1671488) 3-O-(3-O-methyl) gallate (EGCG3″Me), a structurally similar compound, in a high-fat diet-induced obesity mouse model revealed significant modulatory effects on the gut microbiota. nih.gov Supplementation with EGCG3″Me ameliorated gut dysbiosis and significantly decreased the Firmicutes/Bacteroidetes ratio. nih.gov This suggests that Epicatechin 3-O-(3-O-methylgallate) can influence the composition and metabolic activity of the gut microbiome.

Akkermansia muciniphila, a mucin-degrading bacterium residing in the gut mucus layer, has been identified as a key player in the metabolism of polyphenols. nih.govnih.govplos.org In vitro studies have demonstrated that A. muciniphila can co-metabolize EGCG in the presence of mucin or glucose. nih.govnih.govplos.org This co-metabolism leads to the hydrolysis of the ester bond in EGCG, producing gallic acid, epigallocatechin, and subsequently (-)-epicatechin. nih.govnih.gov The growth of A. muciniphila is substantially promoted by this co-metabolism. nih.govnih.gov

The administration of EGCG3″Me in a mouse model was associated with an enrichment of beneficial microbial populations, including Akkermansia. nih.govresearchgate.net This finding suggests that Epicatechin 3-O-(3-O-methylgallate) may also serve as a substrate for A. muciniphila, potentially promoting its growth and contributing to the observed beneficial effects on gut health.

The microbial degradation of flavan-3-ols results in a variety of smaller phenolic and aromatic compounds. The biotransformation of (-)-epicatechin 3-O-gallate by human fecal suspensions has led to the isolation and identification of fifteen metabolites, including two epimers of 1-(3'-hydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ols and 1-(3',4'-dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ol. nih.gov

The degradation of the epicatechin backbone by gut microbiota typically involves C-ring fission, leading to the formation of phenylvalerolactones and smaller phenolic acids. frontiersin.org For (-)-epicatechin, a major microbial metabolite is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone. frontiersin.org It is anticipated that the microbial metabolism of Epicatechin 3-O-(3-O-methylgallate) would initially involve hydrolysis to (-)-epicatechin and 3-O-methylgallic acid, which would then be further degraded into a range of smaller phenolic compounds.

| Parent Compound | Microbial Metabolites | References |

| (-)-Epicatechin 3-O-gallate | 1-(3'-hydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ols, 1-(3',4'-dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)propan-2-ol | nih.gov |

| (-)-Epicatechin | 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | frontiersin.org |

Uptake and Cellular Metabolism in Cell Lines (e.g., Endothelial, Hepatic, Intestinal Epithelial Cells)

Cell line models are crucial for understanding the uptake and metabolism of compounds at a cellular level. Studies with (-)-epicatechin have shown that it can be taken up and metabolized by various cell types.

In human umbilical vein endothelial cells (HUVECs), (-)-epicatechin is metabolized to 3'-O-methyl-(-)-epicatechin-7-sulfate and 3'-O-methyl-(-)-epicatechin-7-β-D-glucuronide. bohrium.comresearchgate.net The metabolic pattern in HUVECs is similar to that in human liver cells (HepG2). bohrium.comnih.gov In contrast, intestinal epithelial cells (Caco-2) metabolize (-)-epicatechin to a wider array of metabolites, including (-)-epicatechin-3'-β-D-glucuronide and various methylated and glucuronidated forms. bohrium.comnih.gov Interestingly, the major circulating metabolites of (-)-epicatechin are not readily taken up by these cells. bohrium.com

While direct studies on the cellular uptake and metabolism of Epicatechin 3-O-(3-O-methylgallate) are limited, it is plausible that its metabolic fate in these cell lines would involve enzymatic modifications of the epicatechin moiety, similar to what is observed for (-)-epicatechin.

| Cell Line | Parent Compound | Identified Metabolites | References |

| HUVEC (Endothelial) | (-)-Epicatechin | 3'-O-methyl-(-)-epicatechin-7-sulfate, 3'-O-methyl-(-)-epicatechin-7-β-D-glucuronide | bohrium.comresearchgate.net |

| HepG2 (Hepatic) | (-)-Epicatechin | Similar metabolic pattern to HUVECs | bohrium.comnih.gov |

| Caco-2 (Intestinal) | (-)-Epicatechin | (-)-Epicatechin-3'-β-D-glucuronide, various methylated and glucuronidated forms | bohrium.comnih.gov |

Metabolite Identification and Characterization in Animal Models (e.g., Rat Plasma, Bile, Urine)

Animal models, particularly rats, have been extensively used to study the in vivo metabolism of flavan-3-ols. After oral administration of (-)-epicatechin to rats, metabolites are detected in plasma, bile, and urine. nih.govresearchgate.net The predominant metabolites in plasma and urine are conjugates of (-)-epicatechin and 3'-O-methyl-(-)-epicatechin. nih.govresearchgate.net Specific urinary metabolites identified include (-)-epicatechin-5-O-beta-glucuronide and 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide. nih.govresearchgate.net

Following intravenous administration of (-)-epicatechin gallate to rats, biliary metabolites identified after enzymatic deconjugation included the parent compound, as well as mono- and di-methylated forms such as 3'-O-methyl-(-)-epicatechin gallate, 4'-O-methyl-(-)-epicatechin gallate, 4''-O-methyl-(-)-epicatechin gallate, and 3',4''-di-O-methyl-(-)-epicatechin gallate. nih.gov After oral administration of (-)-epicatechin gallate, the major metabolites found in urine were degradation products, with the conjugated form of pyrogallol (B1678534) being the most abundant. nih.gov

A metabolomics study on the urine of mice treated with a high dose of EGCG identified several methyl, glucuronide, sulfate, and glucoside conjugates. rsc.org Given these findings, it is expected that the administration of Epicatechin 3-O-(3-O-methylgallate) would result in a complex profile of metabolites in biological fluids, including further conjugated forms of the parent molecule and various degradation products from both the epicatechin and the 3-O-methylgallate moieties.

| Biological Matrix | Parent Compound | Identified Metabolites | References |

| Rat Urine | (-)-Epicatechin | (-)-Epicatechin, 3'-O-methyl-(-)-epicatechin, 4'-O-methyl-(-)-epicatechin, (-)-epicatechin-5-O-beta-glucuronide, 3'-O-methyl-(-)-epicatechin-5-O-beta-glucuronide | nih.govresearchgate.net |

| Rat Bile (after IV admin) | (-)-Epicatechin gallate | (-)-Epicatechin gallate, 3'-O-methyl-(-)-epicatechin gallate, 4'-O-methyl-(-)-epicatechin gallate, 4''-O-methyl-(-)-epicatechin gallate, 3',4''-di-O-methyl-(-)-epicatechin gallate (as deconjugated forms) | nih.gov |

| Rat Urine (after oral admin) | (-)-Epicatechin gallate | Pyrogallol, 5-(3,4-dihydroxyphenyl)-gamma-valerolactone, 4-hydroxy-5-(3,4-dihydroxyphenyl)valeric acid, 3-(3-hydroxyphenyl)propionic acid, m-coumaric acid (as deconjugated forms) | nih.gov |

| Rat Plasma | (-)-Epicatechin | Conjugates of (-)-epicatechin and 3'-O-methyl-(-)-epicatechin | nih.govresearchgate.net |

Synthetic Methodologies and Chemical Modifications for Research

Total Synthesis Approaches

The complete, de novo synthesis of complex natural products like Epicatechin 3-O-(3-O-methylgallate) provides an unambiguous supply of the pure compound, free from natural contaminants, and opens avenues for creating structural analogs not found in nature.

One innovative strategy for the synthesis of the core (-)-epicatechin (B1671481) structure involves a convergent approach. rsc.org This method utilizes 1,3,5-trifluorobenzene (B1201519) as a precursor for the A-ring of the flavonoid skeleton. The synthesis proceeds through the assembly of a lithiated fluorobenzene (B45895) derivative with a chiral epoxy alcohol, which forms the basis of the C- and B-rings. This is followed by a pyran cyclization to construct the central heterocyclic ring, ultimately yielding the (-)-epicatechin scaffold. rsc.org

Once the epicatechin core is synthesized, the final step is the esterification at the 3-hydroxyl group with a protected 3-O-methylgalloyl chloride. Subsequent deprotection yields the target molecule. This strategic approach allows for the efficient and stereocontrolled construction of the catechin-class of polyphenols. rsc.orgresearchgate.net Enantiospecific syntheses are particularly valuable as they employ protected intermediates, which simplifies the purification of products after key condensation steps, ensuring high stereochemical purity in the final compound. researchgate.net

| Synthetic Strategy Overview | Key Steps & Intermediates | Reference |

| Convergent Synthesis of (-)-Epicatechin Core | 1. Lithiation of 1,3,5-trifluorobenzene (A-ring precursor).2. Assembly with a chiral epoxy alcohol.3. Intramolecular pyran annulation/cyclization. | rsc.org |